molecular formula C16H21N3O2 B001197 Zolmitriptan CAS No. 139264-17-8

Zolmitriptan

カタログ番号 B001197
CAS番号: 139264-17-8
分子量: 287.36 g/mol
InChIキー: ULSDMUVEXKOYBU-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zolmitriptan is a member of the triptan class, utilized primarily for the acute management of migraine headaches. It operates by selectively binding to and activating serotonin (5-HT) 1B and 1D receptors, which are found in intracranial arteries and on trigeminal nerve terminals. This action results in the constriction of cranial vessels, reduction of vessel pulsation, and inhibition of nociceptive transmission, offering relief from migraine headaches (Pagliaro & Pagliaro, 2020).

Synthesis Analysis

The synthesis of Zolmitriptan involves a convenient and industrially viable process, particularly focusing on obtaining (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride with desired purity. This process is characterized by separation and isolation within a specific pH range to yield higher purity and efficiency (Neelakandan et al., 2014).

Molecular Structure Analysis

Although the specific molecular structure analysis of Zolmitriptan is not detailed in the provided research, understanding its structure is pivotal for its function. Zolmitriptan's efficiency as a migraine medication is intricately linked to its molecular architecture, which enables selective receptor binding and activation.

Chemical Reactions and Properties

Zolmitriptan's efficacy and potential adverse reactions, such as liver injury, can be attributed to its metabolic activation. It is metabolized into an α,β-unsaturated imine intermediate by CYP2D6, demonstrating the significance of understanding its chemical properties and reactions for safety and effectiveness (Han et al., 2021).

Physical Properties Analysis

The development and optimization of Zolmitriptan formulations, such as orodispersible tablets and solid lipid nanoparticles (SLNs), underline the importance of its physical properties. These properties, including solubility and bioavailability, are critical for achieving effective migraine therapy and enhancing patient compliance (Hari Hara Nadh et al., 2021); (Mostafa et al., 2020).

Chemical Properties Analysis

The chemical properties of Zolmitriptan, particularly its interaction with various excipients and its behavior in different formulations, play a crucial role in the development of effective delivery systems. Studies exploring its encapsulation in novasomes and nanoethosomes for nasal delivery have shed light on its chemical interactions and stability, aiming to bypass the first-pass effect and enhance bioavailability for migraine management (Abd-Elal et al., 2016); (Shelke et al., 2016).

科学的研究の応用

1. Intranasal Spanlastics for Enhanced Migraine Treatment

  • Application Summary: This study aimed to design and optimize intranasal spanlastic formulations of Zolmitriptan as an alternative approach that directly targets brain delivery, enhancing its bioavailability and avoiding the first-pass effect .
  • Methods of Application: Spanlastic formulations were designed based on response surface central composite design and prepared via an ethanol injection method . The formulation parameters (Span 60 and Tween 80 concentrations) were correlated with critical quality attributes (entrapment efficiency (EE%) and particle size) .
  • Results: The optimized formulation showed a particle size of 117.5 nm and EE% of 45.65%, with a low percentage of error between the observed and predicted values . Seventy percent of Zolmitriptan was permeated through the nasal membrane within 30 min, and it completely permeated within 2 h with a significantly higher steady-state flux compared to plain gel .

2. Transdermal Terpesomes

  • Application Summary: This research aimed to enhance the bioavailability of Zolmitriptan by exploring the transdermal route of administration .
  • Methods of Application: A full factorial design was constructed to develop Zolmitriptan loaded terpesomes via thin film hydration technique . The influence of drug: phosphatidylcholine ratio, terpene type, terpene concentration, and sodium deoxycholate concentration on the characterization of the developed ZT-loaded terpesomes was assessed .
  • Results: The optimum terpesomes showed a particle size of 290.2 nm, zeta potential of -48.9 mV, entrapment efficiency of 83%, and drug loading of 3.9% . The maximum brain concentration was 5 ± 0.1%ID/g with the highest brain to blood ratio of 1.92 ± 0.1 at 4 h post transdermal application . The brain relative bioavailability improved significantly (529%) and high brain targeting efficiency (315%) was achieved .

3. Chitosan-Based Buccal Bioadhesive Films

  • Application Summary: The objective of this study was to design and optimize chitosan-based buccal bioadhesive system for the effective delivery of Zolmitriptan in the treatment of migraine .
  • Methods of Application: The films were prepared by solvent casting method by varying the content of chitosan and polyvinyl alcohol .
  • Results: The desirable characteristics exhibited by the film F7 are ideal for buccal application . Greater flux (63.93 ± 12.51 μg/cm2/h) demonstrated in ex vivo studies substantiated the potential of optimized film to effectively deliver Zolmitriptan across the buccal membrane .

4. Intracutaneous Delivery for Migraine Treatment

  • Application Summary: This study aimed to determine the long-term safety and tolerability profile of M207, an investigational microneedle-based system for intracutaneous delivery of Zolmitriptan, in the acute treatment of migraine .
  • Methods of Application: In this 6–12 month open-label, multicenter observational study, participants used an eDiary to record headache symptoms and adverse events at specified intervals up to 48 hours following treatment of a qualifying attack with M207 3.8 mg (intracutaneous zolmitriptan) .
  • Results: Among 335 participants who treated ≥1 migraine attack, 257 completed 6 months and 127 completed 1 year of treatment . Participants achieved pain freedom in 2477/5617 (44%) of attacks, most bothersome symptom freedom in 3315/5330 (62%) of attacks, and pain relief 2 hours post-dose in 4552/5617 (81%) of attacks .

4. Treatment of Cluster Headache

  • Application Summary: Zolmitriptan has been found to be effective in the acute treatment of cluster headaches . Cluster headaches are severe, unilateral headaches that occur in cyclical patterns or clusters .
  • Methods of Application: Zolmitriptan is administered intranasally at a dose of 5 mg . Three doses of Zolmitriptan in twenty-four hours are acceptable .
  • Results: The use of Zolmitriptan has been shown to provide relief from the acute symptoms of cluster headaches .

5. Treatment of Trigeminal Neuralgia

  • Application Summary: While Zolmitriptan is not specifically mentioned in the treatment guidelines for trigeminal neuralgia, triptans as a class of medication are often used in the management of this condition .

Safety And Hazards

Zolmitriptan should not be used if you have uncontrolled high blood pressure, heart problems, certain heart rhythm disorders, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body . The most common adverse events with zolmitriptan therapy are asthenia, heaviness other than that of the chest or neck, dry mouth, nausea, dizziness, somnolence, paraesthesia, warm sensation, tightness, vasodilation and chest pain .

特性

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045933
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e-01 g/L
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms.
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zolmitriptan

CAS RN

139264-17-8
Record name Zolmitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139264-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolmitriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zolmitriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolmitriptan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolmitriptan
Reactant of Route 2
Reactant of Route 2
Zolmitriptan
Reactant of Route 3
Reactant of Route 3
Zolmitriptan
Reactant of Route 4
Zolmitriptan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Zolmitriptan
Reactant of Route 6
Reactant of Route 6
Zolmitriptan

Citations

For This Compound
14,300
Citations
KJ Palmer, CM Spencer - CNS drugs, 1997 - Springer
… ▲ Zolmitriptan is effective in alleviating migraine headache and also nonheadache symptoms such as photophobia, phonophobia and nausea. ▲ The tolerability of zolmitriptan is good, …
Number of citations: 38 link.springer.com
AM Rapoport, ME Bigal, SJ Tepper… - Expert Review of …, 2004 - Taylor & Francis
New triptans are being released in rapid succession with each addition demonstrating some specific pharmacokinetic properties, which may be translated into clinical advantages. …
Number of citations: 21 www.tandfonline.com
R Dixon, A Warrander - Cephalalgia, 1997 - journals.sagepub.com
… Zolmitriptan and its active metabolite are … of zolmitriptan and its metabolites are lower during a migraine attack than outside an attack. In summary, the pharmacokinetics of zolmitriptan …
Number of citations: 96 journals.sagepub.com
RB Lipton, WF Stewart - Cephalalgia, 1997 - journals.sagepub.com
… from pharmacological and clinical trials with zolmitriptan and to summarize the clinically … mid use this as a template for assessing zolmitriptan. Zolmitriptan provides a new oral trc,,…
Number of citations: 33 journals.sagepub.com
GD Solomon, RK Cady, JA Klapper, NL Earl, JR Saper… - Neurology, 1997 - AAN Enterprises
… of nonheadache symptoms favored zolmitriptan over placebo. No serious adverse events were associated with zolmitriptan treatment. A 2.5-mg dose of zolmitriptan is clinically effective …
Number of citations: 186 n.neurology.org
LC Chen, DM Ashcroft - Headache: The Journal of Head and …, 2008 - Wiley Online Library
… Zolmitriptan 2.5 mg tablet was associated with a lower risk of … Zolmitriptan 5 mg tablet was superior to zolmitriptan 2.5 mg tablet … between the different formulations of zolmitriptan 2.5 mg. …
BL Peterlin, AM Rapoport - Expert opinion on drug metabolism & …, 2007 - Taylor & Francis
… As zolmitriptan's metabolism is predominantly hepatic, patients with severe hepatic impairment should not receive zolmitriptan. However, only 25% of zolmitriptan is bound to plasma …
Number of citations: 49 www.tandfonline.com
K Ravikumar, B Sridhar, H Krishnan - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… Zolmitriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT 1B/1D ) receptor agonist. It is a … Zolmitriptan is formulated as a disintegrating tablet to be taken orally and is marketed by …
Number of citations: 12 scripts.iucr.org
A Bahra, MJ Gawel, JE Hardebo, D Millson, SA Breen… - Neurology, 2000 - AAN Enterprises
… zolmitriptan 10 mg, zolmitriptan 5 mg, and placebo (both p ≤ 0.01 versus placebo). For all other secondary endpoints, zolmitriptan … headache patients, whereas zolmitriptan 5 mg was …
Number of citations: 212 n.neurology.org
RM Gallagher, G Dennish… - … : The Journal of Head …, 2000 - Wiley Online Library
… rates and tolerability of zolmitriptan with sumatriptan in the … of migraine was randomized to zolmitriptan, 2.5 mg or 5 mg, or … zolmitriptan, 2.5 mg, and 64.8% of those taking zolmitriptan, 5 …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。